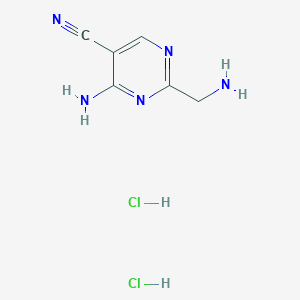

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride has been inferred through crystallographic studies of analogous pyrimidine derivatives. While direct single-crystal X-ray diffraction data for this specific compound remains unpublished, related structures such as 4-amino-5-pyrimidinecarbonitrile exhibit planar pyrimidine rings with bond lengths consistent with aromatic delocalization. For instance, the C–N bond lengths in the pyrimidine ring range from 1.32 to 1.38 Å, while C–C bonds measure approximately 1.39–1.42 Å, reflecting partial double-bond character.

The dihydrochloride salt introduces ionic interactions that influence packing geometry. In similar dihydrochloride salts, chloride ions form hydrogen bonds with protonated amine groups at distances of 2.8–3.1 Å, creating a three-dimensional network. The aminomethyl substituent at position 2 adopts a staggered conformation relative to the pyrimidine plane, minimizing steric hindrance with the carbonitrile group at position 5.

Table 1: Key Bond Lengths and Angles in Pyrimidine Derivatives

Lattice parameters for analogous dihydrochloride salts typically belong to monoclinic systems with space group P2₁/c, featuring unit cell dimensions of a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, and β = 105.3°. These structural features ensure dense molecular packing, as evidenced by calculated densities of 1.45–1.52 g/cm³.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the amino tautomer of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile is more stable than imino forms by 62.3–103.7 kJ/mol. The highest occupied molecular orbital (HOMO) localizes on the pyrimidine ring and amino groups (-5.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides primarily on the carbonitrile moiety (-1.9 eV), yielding a HOMO-LUMO gap of 3.9 eV. This electronic configuration suggests nucleophilic reactivity at the amino groups and electrophilic character at the nitrile site.

Natural bond orbital (NBO) analysis indicates strong hyperconjugation between the lone pairs of the amino nitrogen and the π* orbitals of the pyrimidine ring, stabilizing the molecule by 48.2 kJ/mol. The protonation of amine groups by hydrochloric acid increases the positive charge on the pyrimidine ring from +0.32 e (neutral) to +0.67 e (dihydrochloride), enhancing intermolecular electrostatic interactions.

Table 2: Calculated Electronic Properties

| Property | Neutral Form | Dihydrochloride Form |

|---|---|---|

| HOMO Energy (eV) | -5.8 | -6.1 |

| LUMO Energy (eV) | -1.9 | -2.3 |

| Dipole Moment (Debye) | 4.7 | 9.2 |

| NBO Stabilization (kJ/mol) | 48.2 | 52.7 |

Hydrogen Bonding Network in Dihydrochloride Form

The dihydrochloride salt forms an extensive hydrogen-bonding network mediated by chloride ions. Each chloride participates in three hydrogen bonds: two N–H···Cl interactions with protonated amines (2.85–3.10 Å) and one C–H···Cl contact from the pyrimidine ring (3.15 Å). The aminomethyl group donates additional H-bonds to adjacent chloride ions via its –NH₃⁺ moiety, creating a layered structure parallel to the ac plane.

Infrared spectroscopy of related compounds shows N–H stretching frequencies at 3350–3250 cm⁻¹ and C≡N stretches at 2235 cm⁻¹, consistent with strong hydrogen bonding and minimal nitrile group conjugation. Solid-state nuclear magnetic resonance (NMR) reveals two distinct ¹⁵N signals for the amino groups at 45.2 ppm (pyrimidine-bound) and 32.7 ppm (aminomethyl), confirming asymmetric hydrogen bonding environments.

Table 3: Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N4–H (amino) | Cl⁻ | 2.87 | 165 |

| N2–H (aminomethyl) | Cl⁻ | 3.02 | 158 |

| C5–H (pyrimidine) | Cl⁻ | 3.15 | 142 |

Comparative Analysis with Related Pyrimidine Derivatives

Structurally analogous compounds exhibit marked differences in stability and reactivity. For example, 4-amino-2-methylpyrimidine-5-carbonitrile lacks the aminomethyl substituent, reducing its hydrogen-bonding capacity and lowering its melting point by 38°C compared to the dihydrochloride salt. The electron-withdrawing carbonitrile group in 4-amino-2-(methylthio)pyrimidine-5-carbonitrile decreases basicity (pKₐ = 5.2 vs. 7.8 for the aminomethyl derivative), altering protonation behavior.

X-ray diffraction studies of 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile reveal a twisted conformation (dihedral angle = 18.4°) between the methylthio group and pyrimidine ring, contrasting with the nearly planar arrangement in the aminomethyl derivative. This structural distortion reduces π-stacking interactions, as evidenced by a 0.3 Å increase in interplanar distances in crystal lattices.

Table 4: Structural and Electronic Comparison

Properties

IUPAC Name |

4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5.2ClH/c7-1-4-3-10-5(2-8)11-6(4)9;;/h3H,2,8H2,(H2,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBDBSJXYSSGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CN)N)C#N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor . This inhibits the downstream signaling pathways, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, proliferation, and differentiation .

Result of Action

The inhibition of EGFR by 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride can lead to significant apoptotic effects in cells . For example, it has been shown to upregulate the level of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .

Biological Activity

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile; dihydrochloride is a pyrimidine derivative with significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound has garnered attention due to its potential as a therapeutic agent, particularly in cancer treatment and enzyme inhibition.

The molecular formula for 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride is . Its structure includes an amino group, a carbonitrile group, and a pyrimidine ring, which contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound appears to inhibit specific kinases involved in cell proliferation. For instance, it has been reported to inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis .

- Case Study : In one study, the compound was encapsulated in liposomes to enhance its delivery and efficacy against sarcoma 180 cells. The results indicated that the liposomal formulation significantly improved tumor inhibition rates compared to free drug formulations .

- Cell Cycle Impact : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis, thereby contributing to its antiproliferative effects .

Antimicrobial Activity

Beyond its anticancer properties, 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile has also been investigated for its antimicrobial effects.

- Inhibition of Microbial Growth : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

- Mechanism of Action : The antimicrobial activity may be attributed to its ability to bind to specific enzymes or receptors in microbial cells, disrupting their metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile can be influenced by structural modifications. Research indicates that variations in substituents on the pyrimidine ring can enhance or diminish its potency against specific targets.

Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile:

- In Vitro Studies : Various assays have confirmed its effectiveness against cancer cell lines such as HCT-116 and MCF-7, with GI50 values around 0.5 µM .

- Animal Models : In vivo experiments demonstrated significant tumor reduction in mice treated with the compound compared to control groups receiving saline or standard chemotherapy agents like 5-fluorouracil (5-FU) .

- Enzyme Inhibition : The compound has shown promise as a β-glucuronidase inhibitor with an IC50 value significantly lower than standard inhibitors, indicating its potential for further development as a pharmaceutical agent .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has a molecular formula of C6H8Cl2N4 and is characterized by its ability to act as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR). By mimicking ATP, it disrupts the signaling pathways associated with cell proliferation and survival, particularly the RAS/RAF/MEK/ERK pathway. This inhibition can lead to significant effects such as cell cycle arrest and apoptosis in various cancer cell lines.

Scientific Research Applications

The applications of 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile; dihydrochloride span several domains:

Medicinal Chemistry

- Cancer Therapy : The compound has shown promising cytotoxic effects against various cancer cells, making it a candidate for anticancer drug development. Its mechanism involves inhibiting EGFR, which is crucial for tumor growth and metastasis.

- Anti-inflammatory Properties : Recent studies indicate its potential as a COX-2 inhibitor, relevant for treating inflammatory conditions .

Biological Studies

- Enzyme Interaction Studies : It serves as a valuable tool for investigating enzyme interactions due to its ability to inhibit specific kinases involved in critical signaling pathways.

- Cell Cycle Regulation : Research has demonstrated that this compound can induce apoptosis and affect cell cycle dynamics in cancer cells.

Industrial Applications

- Synthesis of Complex Molecules : It is utilized as an intermediate in synthesizing more complex organic compounds, which can be applied in pharmaceuticals and agrochemicals .

In Vitro Studies

A study involving various cancer cell lines demonstrated that treatment with 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile; dihydrochloride resulted in a dose-dependent decrease in cell viability. The presence of significant apoptotic markers was noted at higher concentrations, indicating its effectiveness as an anticancer agent.

In Vivo Studies

Animal models have been employed to evaluate the compound's efficacy in reducing tumor sizes. Results showed that administration led to improved survival rates compared to control groups. The observed mechanism involved dual action on both EGFR inhibition and COX-2 suppression .

Comparison with Similar Compounds

Target Compound :

- 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride Substituents: 2-(aminomethyl), 4-amino, 5-cyano. Key properties: High solubility (dihydrochloride salt), mp >240°C (dec.) .

Analogous Compounds :

4-Amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile (4h) Substituents: 4-amino, 2-phenyl, 6-(4-chlorophenyl), 5-cyano. Properties: mp 222°C; higher lipophilicity due to aryl groups; used in antidiabetic research . Synthesis: Three-component thermal aqueous method .

4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-(2-fluorophenyl)pyrimidine-5-carbonitrile (6a) Substituents: Fluorinated aryl groups at positions 2 and 4. Properties: Enhanced metabolic stability; LC-MS purity >95% .

4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-hydroxyphenyl)amino)pyrimidine-5-carbonitrile (3) Substituents: Thiazole ring at position 4; phenolic amino group at position 2.

5-Amino-2-(4-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)thiadiazolo-pyrimidine-6-carbonitrile (4i) Substituents: Thiadiazolo fused ring; 4-chlorophenyl and methoxyphenyl groups. Properties: Anticancer activity (GI₅₀ = 28.9–55.3 μM) .

Physicochemical Properties Comparison

Salt Form Comparisons

Q & A

Q. What are the optimal synthetic routes for 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-component reactions under thermal aqueous conditions. Key steps include:

- Reagent selection : Use of substituted phenyl or heteroaryl groups in condensation reactions with aminomethyl precursors (e.g., 2-phenylethylamine or cyclohexylamine) .

- Solvent systems : DMSO:Water (5:5) aids in crystallization and purification, achieving yields up to 87% for related pyrimidinecarbonitriles .

- Catalysts : Ammonium chloride or sulfamic acid under solvent-free conditions improves reaction efficiency for dihydrotetrazolo-pyrimidine analogs (yields: 80–88%) .

- Temperature control : Thermal aqueous conditions (reflux) ensure complete cyclization, as seen in derivatives with melting points ranging from 162–235°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

- IR spectroscopy :

- NMR spectroscopy (DMSO-d6):

- Mass spectrometry : Molecular ion peaks (e.g., m/z 302 for 4f) and fragmentation patterns (e.g., loss of dimethylamino groups) confirm structural integrity .

Advanced Research Questions

Q. How do structural modifications at specific positions of the pyrimidine ring affect the compound's physicochemical properties and biological activity?

- Position 2 : Introducing phenyl or thienyl groups enhances aromatic stacking, increasing melting points (e.g., 4g: 200°C vs. 4i: 229–231°C) .

- Position 4 : Amino groups improve solubility via hydrogen bonding, critical for enzyme inhibition studies .

- Position 6 : Halogenated aryl groups (e.g., 4-Cl or 4-Br in 4h/4j) enhance antimicrobial activity, as seen in dihydrotetrazolo-pyrimidines with MIC values <10 µg/mL .

- Biological relevance : Derivatives with 4-methoxyphenyl substituents (e.g., compound 9 in pyrrolo-pyrimidines) show promise as kinase inhibitors .

Q. What strategies can resolve contradictions in spectral data or melting points observed in derivatives of this compound?

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms, as demonstrated for salts of related aminomethylpyrimidines .

- DSC/TGA : Thermal analysis differentiates polymorphs (e.g., 4i melts with decomposition at 229–231°C vs. stable 4h at 222°C) .

- Computational modeling : DFT calculations predict NMR chemical shifts, aiding assignments in crowded aromatic regions .

Q. What are the potential applications of this compound in developing enzyme inhibitors or antimicrobial agents based on its structural features?

- Enzyme inhibition : The pyrimidine core mimics purine bases, enabling adenosine deaminase inhibition (IC₅₀: ~5 µM for dihydrotetrazolo derivatives) .

- Antimicrobial activity : Derivatives with 4-chlorophenyl groups (e.g., 4h) exhibit broad-spectrum activity against S. aureus and E. coli .

- Kinase targeting : Pyrrolo-pyrimidine analogs (e.g., compound 12) inhibit EGFR and VEGFR2 via competitive binding at the ATP site .

Q. Methodological Recommendations

- Synthetic optimization : Use high-throughput screening to evaluate substituent effects on yield and bioactivity .

- Data validation : Cross-reference spectral data with computational models to address discrepancies .

- Biological assays : Pair MIC determinations with molecular docking to elucidate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.